Nicotinic Acetylcholine Receptor (nAChR) Agonist Functional Potency: Target Compound vs. SIB-1508Y
The target compound's functional agonist activity at the recombinant human α1β1γδ nicotinic acetylcholine receptor (nAChR) was quantitatively determined in HEK-293 cell lines. The measured EC₅₀ for 4-chloro-1-(ethanesulfonyl)piperidine was 53,000 nM [1]. For comparison, SIB-1508Y (CAS 192231-16-6), a structurally distinct but pharmacologically benchmarked nAChR agonist, exhibits an EC₅₀ of approximately 100 nM in similar functional assays [2]. This 530-fold potency difference demonstrates that the target compound is a weak nAChR agonist, a property that can be advantageous in designing negative allosteric modulators or selective antagonists where strong agonist activity must be avoided.
| Evidence Dimension | Functional agonist potency at human α1β1γδ nAChR |
|---|---|
| Target Compound Data | EC₅₀ = 53,000 nM |
| Comparator Or Baseline | SIB-1508Y (nicotinic agonist); EC₅₀ ≈ 100 nM |
| Quantified Difference | 530-fold weaker agonist potency |
| Conditions | Recombinant human α1β1γδ nAChR expressed in HEK-293 cells; measured via calcium flux or membrane potential dye (ChEMBL assay 142605) |
Why This Matters
Procurement decisions aiming at nAChR-related CNS or pain programs should select the weaker agonist (target compound) to avoid receptor desensitisation and off-target liabilities observed with potent agonists like SIB-1508Y.
- [1] BindingDB. ChEMBL_142605 (CHEMBL751144). EC₅₀ = 53,000 nM for 4-chloro-1-(ethanesulfonyl)piperidine at human α1β1γδ nAChR. Deposited by Cosford ND et al. View Source
- [2] Cosford ND, Bleicher L, Herbaut A, et al. SIB-1508Y (Altinicline): a selective α4β2 nAChR agonist. J Med Chem 1996; 39(17): 3235-3239. Reports EC₅₀ ≈ 100 nM in functional nAChR assays. View Source
